3-Acetyldihydro-5-methylfuran-2(3H)-one
Description
Contextualization within Furanone and Lactone Chemistry
Furanones are a class of heterocyclic organic compounds featuring a five-membered ring containing one oxygen atom and a ketone group. nih.gov Dihydrofuranones, as the name suggests, are reduced forms of furanones. Specifically, 3-Acetyldihydro-5-methylfuran-2(3H)-one belongs to the family of γ-butyrolactones, which are aliphatic five-membered rings with four carbon atoms and one oxygen atom, bearing a carbonyl group adjacent to the ring oxygen. foodb.ca Lactones are cyclic esters, and the γ-butyrolactone structure is a recurring motif in a vast array of natural products and pharmacologically active molecules. nih.gov
The furanone nucleus is considered a versatile pharmacophore, a molecular feature responsible for a drug's pharmacological activity. nih.govresearchgate.net This has spurred significant interest in the synthesis and study of its derivatives. researchgate.netresearchgate.net The reactivity of the furanone ring, including its potential for ring-opening and transformation into other heterocyclic systems like pyrrolones and pyridazinones, makes it a valuable precursor in synthetic chemistry. nih.govresearchgate.net
Structural Classification and Nomenclature within 2(3H)-Furanones
The nomenclature of furanones designates the position of the carbonyl group and the degree of saturation in the ring. The term "2(3H)-furanone" indicates that the carbonyl group is at the C2 position and the hydrogen atom is at the C3 position, implying a saturated bond between C2 and C3. The "dihydro" prefix signifies that the ring is fully saturated.
This compound is systematically named based on the substitution pattern on the dihydro-2(3H)-furanone core. Its structure consists of:
A five-membered dihydrofuranone ring.
A carbonyl group at position 2.
An acetyl group (-COCH₃) attached to position 3.
A methyl group (-CH₃) attached to position 5.
This specific substitution pattern distinguishes it from other related compounds that are more frequently cited in chemical literature, such as 3-Acetyldihydro-2(3H)-furanone (which lacks the 5-methyl group) and γ-valerolactone (which lacks the 3-acetyl group). chemicalbook.comnist.gov
Below is a table comparing the target compound with closely related dihydrofuranone derivatives.
| Compound Name | CAS Number | Molecular Formula | Key Structural Features |
| This compound | Not Available | C₇H₁₀O₃ | Acetyl group at C3, Methyl group at C5 |
| 3-Acetyldihydro-2(3H)-furanone | 517-23-7 | C₆H₈O₃ | Acetyl group at C3, No substitution at C5. nist.gov |
| Dihydro-5-methyl-2(3H)-furanone (γ-Valerolactone) | 108-29-2 | C₅H₈O₂ | Methyl group at C5, No substitution at C3. nist.govnist.gov |
| 3-Heptyldihydro-5-methyl-2(3H)-furanone | 40923-64-6 | C₁₂H₂₂O₂ | Heptyl group at C3, Methyl group at C5. nih.govthegoodscentscompany.com |
Overview of Academic Research Trajectories for Dihydrofuranone Cores
The dihydrofuranone core is a subject of sustained academic and industrial research due to its prevalence in biologically active compounds and its utility as a synthetic intermediate. nih.govresearchgate.net Research trajectories for this structural motif are diverse and continually evolving.
A significant area of focus is the development of novel synthetic methodologies to construct the dihydrofuranone ring with high efficiency and stereoselectivity. researchgate.net This includes leveraging catalytic systems and multicomponent reactions to access complex and highly substituted furanone derivatives. researchgate.net The synthesis of these compounds is often a critical step in the total synthesis of natural products. researchgate.net
In medicinal chemistry, the furanone scaffold is explored for a wide range of therapeutic applications. nih.gov Scientists design and synthesize novel furanone derivatives to target various biological pathways, leading to compounds with potential analgesic, anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netnih.govnih.gov For instance, certain furanonaphthoquinones have been investigated for their DNA-damaging and cytotoxic activities. nih.gov The creation of hybrid molecules, where the furanone ring is combined with other pharmacophores like chromen-4-ones, is an active area of research aimed at developing new antibacterial agents. mdpi.com
Furthermore, the unique chemical reactivity of the furanone ring makes it a valuable building block in organic synthesis. Researchers utilize furanones as starting materials to create a variety of other heterocyclic systems, expanding the chemical space for drug discovery and material science. nih.govresearchgate.net
Compound Nomenclature
Structure
3D Structure
Properties
IUPAC Name |
3-acetyl-5-methyloxolan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-4-3-6(5(2)8)7(9)10-4/h4,6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRIRUUSCZDXEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)O1)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60957602 | |
| Record name | 3-Acetyl-5-methyloxolan-2-one | |
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Molecular Weight |
142.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3620-18-6 | |
| Record name | 3-Acetyldihydro-5-methyl-2(3H)-furanone | |
| Source | CAS Common Chemistry | |
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| Record name | 3-Acetyldihydro-5-methylfuran-2(3H)-one | |
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| Record name | NSC46347 | |
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| Record name | 3-Acetyl-5-methyloxolan-2-one | |
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| Record name | 3-acetyldihydro-5-methylfuran-2(3H)-one | |
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Occurrence and Formation Pathways of 3 Acetyldihydro 5 Methylfuran 2 3h One in Complex Matrices
Natural Occurrence in Food Systems
The presence of 3-Acetyldihydro-5-methylfuran-2(3H)-one in food is primarily a result of heat-induced chemical reactions. These reactions, which contribute significantly to the flavor and aroma profiles of cooked foods, are responsible for the generation of a diverse array of volatile and non-volatile compounds, including this specific furanone.
Formation in Coffee through Maillard Reactions and Pyrolysis
The characteristic aroma and flavor of roasted coffee are the products of intricate chemical processes, most notably the Maillard reaction and pyrolysis. The Maillard reaction is a non-enzymatic browning reaction that occurs between amino acids and reducing sugars at elevated temperatures. baristahustle.comcoffeeroastco.comallyopen.com This complex cascade of reactions leads to the formation of hundreds of flavor compounds, including furans. coffeeroastco.com
During coffee roasting, temperatures typically range from 280–330°F (140–165°C), creating an ideal environment for the Maillard reaction to proceed rapidly. allyopen.com At around 150°C (302°F), aromatic compounds such as furans are produced, contributing sweet, caramel-like notes to the coffee. allyopen.com Research has shown that increasing sucrose (B13894) levels to 6% can elevate furan (B31954) production. nih.gov
Pyrolysis, the thermal decomposition of organic material at high temperatures in the absence of oxygen, also plays a crucial role in the development of coffee's flavor profile. This process contributes to the formation of various volatile compounds. The formation of pyrazines, for instance, is related to the pyrolysis of hydroxyamino acids, trigonelline, and sugars. nih.gov
While specific studies detailing the precise concentration of this compound in coffee are not abundant, the presence of numerous other furan and furanone derivatives has been well-documented. nih.govsandiego.edu These include compounds like 2-methylfuran, 3-methylfuran (B129892), and 2,5-dimethylfuran. researchgate.netresearchgate.net The formation of these analogous compounds underscores the chemical pathways available for the generation of this compound under similar conditions.
Identification in Molasses as a Thermal Degradation Product
Molasses, a thick, dark syrup produced during the refining of sugarcane or sugar beets, is another complex food matrix where furanones can be formed. The high temperatures used in the processing of molasses can lead to the thermal degradation of sugars and other organic components, resulting in the formation of various volatile compounds. While direct identification of this compound in molasses is not extensively documented in readily available literature, the conditions present during molasses production are conducive to the types of chemical reactions that form furanone structures.
Detection in Environmental Samples
Beyond its occurrence in food, this compound has also been detected in the environment. Its presence in atmospheric samples highlights the diverse sources and formation pathways of this compound.
Presence in Rainwater
The detection of organic compounds in rainwater provides insight into the chemical composition of the atmosphere. While specific data on the concentration of this compound in rainwater is limited, the presence of various organic compounds, including those of anthropogenic and biogenic origin, is well-established.
Identification as an Organic Compound in Urban Aerosol
Urban aerosols are complex mixtures of solid and liquid particles suspended in the air, originating from a variety of natural and anthropogenic sources. Studies analyzing the organic components of urban aerosols have identified a wide range of compounds, including furanones. copernicus.org Research utilizing comprehensive gas chromatography-time of flight mass spectrometry (GCxGC-TOF/MS) has detected various furanone derivatives in urban aerosol samples. researchgate.net The presence of these compounds in urban air suggests that they may be formed through atmospheric chemical reactions or emitted from various sources within the urban environment.
Mechanistic Insights into Analogous Furanone Formation
The formation of furanones, including this compound, can occur through several chemical pathways. In the context of food chemistry, the Maillard reaction is a primary route. nih.gov This reaction involves the condensation of a reducing sugar with an amino acid, followed by a series of rearrangements and further reactions to produce a wide array of products. nih.gov
In atmospheric chemistry, the degradation of other organic compounds can lead to the formation of furanones. For instance, studies on the atmospheric degradation of 3-methylfuran have shown that it reacts with atmospheric oxidants like OH and NO3 radicals. researchgate.netcopernicus.org These reactions can proceed through addition to the double bond of the furan ring, followed by ring-opening or the formation of other furanone derivatives. researchgate.netcopernicus.org While these studies focus on a different furan derivative, the mechanistic principles provide a basis for understanding how analogous furanones could be formed in the atmosphere. The photolytic hydrogenation of furanones in the particle phase has also been proposed as a possible formation mechanism for dihydro-furanones in urban aerosols. researchgate.net
Degradation of Sugars and Amino Acids
The Maillard reaction is a primary non-enzymatic browning reaction responsible for the formation of a diverse array of flavor and aroma compounds in thermally processed foods. This complex cascade of reactions occurs between the carbonyl group of reducing sugars and the amino group of amino acids, peptides, or proteins. While the reaction is known to produce hundreds of different compounds, the formation of furanones is a significant outcome.
The initial step of the Maillard reaction involves the condensation of a reducing sugar, such as a pentose (B10789219) or hexose, with an amino acid to form a Schiff base. This unstable intermediate then undergoes rearrangement to form more stable Amadori or Heyns products. Subsequent degradation of these products through various pathways, including enolization, dehydration, and fragmentation, leads to the formation of reactive dicarbonyl intermediates. These intermediates are crucial for the development of many flavor compounds, including furanones.
The structure of this compound suggests its formation likely involves precursors derived from both sugars and amino acids. The dihydrofuranone ring with a methyl group at the 5-position is characteristic of compounds derived from the degradation of certain sugars, particularly pentoses and deoxyhexoses like rhamnose. The acetyl group at the 3-position indicates the incorporation of a two-carbon fragment, which can also originate from sugar degradation or from the Strecker degradation of specific amino acids.
While direct studies detailing the precise formation mechanism of this compound are limited, the formation of structurally similar furanones provides valuable insights. For instance, the reaction of pentoses with amino acids is known to yield various furanone derivatives. The type of sugar and amino acid, as well as reaction conditions such as temperature, pH, and water activity, significantly influence the profile of the resulting Maillard reaction products. acs.org
Table 1: Key Precursors in the Maillard Reaction Leading to Furanone Formation
| Precursor Type | Examples | Role in Furanone Formation |
| Reducing Sugars | Pentoses (e.g., Ribose, Xylose), Hexoses (e.g., Glucose, Fructose), Deoxyhexoses (e.g., Rhamnose) | Provide the carbon backbone for the furanone ring. The type of sugar influences the substitution pattern on the ring. |
| Amino Acids | Glycine, Alanine, Threonine, Proline, etc. | Act as catalysts and nitrogen sources. Strecker degradation of amino acids can produce key carbonyl intermediates that participate in furanone formation. |
The degradation of the sugar moiety can proceed through different enolization pathways. For example, 1,2-enolization of the Amadori product is favored at lower pH and leads to the formation of furfural (B47365) (from pentoses) or 5-hydroxymethylfurfural (B1680220) (from hexoses), which are important furanone precursors. On the other hand, 2,3-enolization, favored at higher pH, results in the formation of reductones and other reactive carbonyl species. The intricate interplay of these reaction pathways contributes to the vast diversity of Maillard reaction products.
Enzymatic Biosynthesis Pathways of Related Furanones
While the Maillard reaction represents a major chemical route to furanone formation in processed foods, enzymatic pathways are responsible for their biosynthesis in many natural products, such as fruits and microorganisms. Although specific enzymatic pathways for the biosynthesis of this compound have not been explicitly elucidated, the study of related furanone biosynthesis offers plausible models.
Lactones, including furanones, are often biosynthesized from fatty acid or amino acid precursors through pathways involving oxidation and subsequent intramolecular cyclization (lactonization). In some microorganisms, the biosynthesis of lactones is dependent on the shortening of a hydroxy fatty acid via the β-oxidation pathway, followed by spontaneous lactonization. mdpi.com
The biosynthesis of acetylated natural products often involves acetyl-CoA as the acetyl group donor, catalyzed by various acetyltransferases. It is conceivable that a biosynthetic pathway for this compound could involve the enzymatic synthesis of a dihydromethylfuranone precursor, followed by an acetylation step. Emerging research highlights the role of cryptic acetylations as transient modifications that can guide sequential reactions in the assembly of bioactive molecules. researchgate.net
For instance, the biosynthesis of the flavor compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) in strawberries has been studied, revealing a multi-step enzymatic pathway starting from fructose-1,6-diphosphate. This pathway involves a series of enzymatic transformations, including reduction and oxidation steps, to form the final furanone structure. While structurally different from this compound, this example underscores the capability of biological systems to synthesize complex furanone derivatives through highly specific enzymatic reactions.
Table 2: Comparison of Furanone Formation Pathways
| Pathway | Type | Key Precursors | Conditions | Products |
| Maillard Reaction | Non-enzymatic | Reducing Sugars, Amino Acids | High Temperature | Complex mixture of flavor compounds, including various furanones |
| Enzymatic Biosynthesis | Enzymatic | Fatty Acids, Amino Acids, Sugars | Physiological Conditions | Specific furanone structures |
In some bacteria, the degradation of sugars like L-rhamnose proceeds through a series of enzymatic steps to produce intermediates that could potentially serve as precursors for furanone synthesis. researchgate.netnih.gov The metabolism of rhamnose can lead to the formation of lactaldehyde and dihydroxyacetone phosphate, which are reactive carbonyl species that could participate in condensation reactions leading to heterocyclic structures.
Further research is needed to fully uncover the specific enzymatic machinery responsible for the biosynthesis of this compound in biological systems. Understanding these pathways could open up possibilities for the biotechnological production of this and other valuable flavor compounds.
Synthetic Methodologies for 3 Acetyldihydro 5 Methylfuran 2 3h One and Dihydrofuranone Derivatives
Strategies for Constructing the Dihydrofuranone Ring System
The formation of the dihydrofuranone ring, a prevalent motif in numerous natural products and biologically active compounds, can be achieved through several key synthetic transformations. These strategies primarily focus on the efficient formation of the five-membered lactone ring.
Lactonization Approaches and Intramolecular Cyclization
Lactonization, the intramolecular esterification of a hydroxy acid, is a fundamental and widely employed method for the synthesis of dihydrofuran-2(3H)-ones, which are also known as γ-butyrolactones. This transformation typically involves the cyclization of a γ-hydroxy carboxylic acid or its corresponding ester derivative. The reaction can be promoted by acid or base catalysis, or by the use of coupling agents that facilitate ester formation.
For the synthesis of 3-acetyldihydro-5-methylfuran-2(3H)-one, a suitable precursor would be a 4-hydroxy-2-acetylpentanoic acid derivative. The cyclization of this precursor would lead to the desired dihydrofuranone ring with the acetyl and methyl groups at the appropriate positions. The efficiency of the lactonization process is influenced by factors such as the concentration of the substrate, the nature of the catalyst, and the reaction temperature. High dilution conditions are often employed to favor the intramolecular cyclization over intermolecular polymerization.
| Precursor Type | Reagent/Catalyst | Conditions | Product | Yield (%) |
| γ-hydroxy carboxylic acid | p-Toluenesulfonic acid | Toluene (B28343), reflux | γ-butyrolactone | 75-90 |
| γ-hydroxy methyl ester | Sodium methoxide | Methanol (B129727), reflux | γ-butyrolactone | 70-85 |
| γ-hydroxy carboxylic acid | DCC, DMAP | Dichloromethane, rt | γ-butyrolactone | 80-95 |
Condensation Reactions
Condensation reactions provide a powerful tool for the construction of the dihydrofuranone skeleton, often by forming key carbon-carbon bonds in the process. A notable example is the acetoacetic ester synthesis, which can be adapted to produce 3-acyl substituted lactones. This approach would involve the reaction of an α-halo ester with the enolate of a β-keto ester, such as ethyl acetoacetate (B1235776).
For the synthesis of this compound, a plausible route involves the condensation of ethyl acetoacetate with a propylene (B89431) oxide derivative or a related three-carbon synthon bearing a leaving group. The initial condensation would be followed by hydrolysis and decarboxylation to yield the target molecule. Another approach is the Michael addition of a nucleophile to an α,β-unsaturated lactone, which can introduce functionality at the 3-position.
The Knoevenagel condensation, followed by reduction and lactonization, also represents a viable pathway. This would involve the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as diethyl malonate, to form a substituted alkene, which can then be elaborated to the target dihydrofuranone.
| Reaction Type | Reactant 1 | Reactant 2 | Key Steps | Product |
| Acetoacetic Ester Synthesis | Ethyl acetoacetate | 1,2-epoxypropane | Alkylation, Hydrolysis, Decarboxylation, Lactonization | This compound |
| Michael Addition | Diethyl malonate | 5-Methyl-2(5H)-furanone | Conjugate addition, Decarboxylation | Dihydro-5-methyl-2(3H)-furanone-3-carboxylic acid ester |
Wittig-Horner and Olefination Reactions
The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are premier methods for the formation of carbon-carbon double bonds and can be ingeniously applied to the synthesis of dihydrofuranone derivatives. nih.gov These reactions involve the treatment of an aldehyde or ketone with a phosphorus ylide or a phosphonate (B1237965) carbanion, respectively. organic-synthesis.comorganic-chemistry.org
In the context of dihydrofuranone synthesis, an intramolecular Wittig or HWE reaction can be a key ring-closing step. This strategy would typically involve a substrate containing both a carbonyl group and a phosphonium (B103445) salt or phosphonate ester, separated by a suitable tether. Upon treatment with a base, the generated ylide or phosphonate carbanion would attack the tethered carbonyl group, leading to the formation of the dihydrofuranone ring with an exocyclic double bond. This exocyclic alkene can then be further functionalized as needed.
For instance, a precursor bearing a phosphonate ester at one end and a keto-acetyl group at the other could be cyclized to form a 3-acetyl-dihydrofuranone derivative. The stereochemical outcome of the olefination, particularly in the HWE reaction, can often be controlled to favor the formation of the E-isomer of the exocyclic double bond.
| Reaction Variant | Key Precursor | Base | Intermediate | Final Product Feature |
| Intramolecular Wittig | Aldehyde-phosphonium salt | n-BuLi, NaH, or KHMDS | Oxaphosphetane | Exocyclic double bond |
| Intramolecular HWE | Keto-phosphonate ester | NaH, NaOMe, or DBU | Phosphonate adduct | Predominantly (E)-exocyclic double bond |
[3+2] 1,3-Dipolar Cycloaddition Reactions
[3+2] Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are a highly efficient and stereocontrolled method for the construction of five-membered heterocyclic rings, including the dihydrofuranone scaffold. researchgate.net This reaction involves the combination of a three-atom component, known as a 1,3-dipole, with a two-atom component, the dipolarophile.
In the synthesis of dihydrofuranone derivatives, a common strategy involves the reaction of a carbonyl ylide as the 1,3-dipole with an alkene as the dipolarophile. Carbonyl ylides can be generated in situ from various precursors, such as diazo compounds in the presence of a rhodium catalyst, or from the ring-opening of epoxides. The subsequent cycloaddition with an appropriately substituted alkene, for example, one bearing an acetyl group, can directly lead to the formation of a substituted dihydrofuranone ring.
The regioselectivity and stereoselectivity of the cycloaddition are often predictable based on frontier molecular orbital theory and steric considerations, allowing for the synthesis of complex dihydrofuranone structures with a high degree of control.
| 1,3-Dipole | Dipolarophile | Catalyst/Conditions | Product Type |
| Carbonyl ylide (from diazo compound) | α,β-Unsaturated ester | Rh₂(OAc)₄ | Substituted dihydrofuranone |
| Nitrone | Alkene | Heat or Lewis acid | Isoxazolidine (precursor to γ-amino alcohol) |
| Azomethine ylide | Alkene | Heat or metal catalyst | Pyrrolidine (B122466) |
Electrochemical Synthesis Methods for Furanones
Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods for the construction of furanone rings. researchgate.net These methods utilize an electric current to drive oxidation or reduction reactions, often avoiding the need for harsh reagents and simplifying purification processes.
One notable electrochemical approach involves the oxidation of catechols in the presence of a suitable nucleophile. Research has demonstrated that the electrochemical oxidation of catechols generates an o-benzoquinone in situ. This reactive intermediate can then undergo a Michael addition reaction with a nucleophile such as 3-acetyldihydrofuran-2(3H)-one. researchgate.net This specific reaction leads to the formation of new catechol derivatives, showcasing an interesting reactivity of the starting furanone.
Another electrochemical strategy for constructing dihydrobenzofurans involves the coupling of alkenes with a phenoxy cation generated by the oxidation of a phenol (B47542) at the anode. While this method leads to a benzofuran (B130515) system, it highlights the potential of electrochemical methods to forge key bonds in the synthesis of furan-containing heterocycles. These techniques often proceed under mild conditions and can offer unique selectivity.
| Electrochemical Method | Substrate(s) | Key Intermediate | Product Class | Key Advantage |
| Anodic Oxidation | Catechol, 3-Acetyldihydrofuran-2(3H)-one | o-Benzoquinone | Catechol derivatives | Green, In situ generation of reactive species |
| Anodic Coupling | Phenol, Alkene | Phenoxy cation | Dihydrobenzofurans | Avoids harsh oxidizing agents |
Stereoselective and Diastereoselective Synthesis of Dihydrofuranone Scaffolds
The control of stereochemistry is a critical aspect in the synthesis of complex molecules, including substituted dihydrofuranones which often contain multiple chiral centers. The development of stereoselective and diastereoselective methods allows for the preparation of enantiomerically pure or enriched products, which is crucial for their application in medicinal chemistry and as chiral building blocks.
Asymmetric synthesis of dihydrofuranone scaffolds can be achieved through various strategies. One common approach is the use of chiral catalysts in reactions such as the [3+2] cycloaddition or Michael additions. Chiral ligands coordinated to a metal center can induce facial selectivity in the approach of the reactants, leading to the preferential formation of one enantiomer.
Diastereoselective synthesis often relies on substrate control, where the existing stereocenters in the starting material direct the stereochemical outcome of subsequent reactions. For example, in the lactonization of a γ-hydroxy acid with pre-existing stereocenters, the thermodynamic stability of the possible diastereomeric products can influence the final product ratio. Similarly, in condensation reactions, the facial selectivity of nucleophilic attack on a chiral electrophile can be controlled by steric hindrance or chelation effects.
Recent advances have also focused on organocatalysis for the stereoselective synthesis of γ-butyrolactones. Chiral amines, thioureas, and phosphoric acids have been successfully employed as catalysts in various transformations, including Michael additions and aldol (B89426) reactions, to generate highly functionalized and enantiomerically enriched dihydrofuranone derivatives.
| Stereoselective Strategy | Reaction Type | Source of Chirality | Typical Stereoselectivity |
| Asymmetric Catalysis | Michael Addition | Chiral organocatalyst (e.g., prolinol ether) | High enantiomeric excess (ee) |
| Asymmetric Catalysis | [3+2] Cycloaddition | Chiral metal complex (e.g., Rh or Cu with chiral ligands) | High ee and diastereomeric ratio (dr) |
| Substrate Control | Lactonization | Chiral γ-hydroxy acid | Dependent on substrate stereocenters |
| Chiral Auxiliary | Alkylation | Chiral auxiliary attached to the substrate | High dr, auxiliary is cleaved post-reaction |
Use of Chiral Auxiliaries and Starting Materials
Chiral auxiliaries are compounds temporarily incorporated into a synthetic route to guide the formation of a specific stereoisomer. Once the desired chirality is established, the auxiliary is removed. This strategy is a cornerstone of asymmetric synthesis and is applicable to the construction of chiral γ-butyrolactones. nih.govacs.org
Various chiral auxiliaries have been employed in the synthesis of γ-butyrolactones. For instance, polymer-supported chiral auxiliaries have been successfully applied in iodolactonization reactions to generate these five-membered rings. acs.org While specific examples detailing the synthesis of this compound using a particular chiral auxiliary are not prevalent in readily available literature, the general principles are well-established for the broader class of γ-butyrolactones. nih.govacs.org The process typically involves attaching the auxiliary to an achiral substrate, performing a diastereoselective reaction to create the chiral center(s), and then cleaving the auxiliary.
Another approach involves starting with inherently chiral materials, or a "chiral pool," where the desired stereochemistry is already present in the starting molecule. For example, (S)-3-hydroxy-γ-butyrolactone, a related structure, can be synthesized from the readily available and inexpensive L-malic acid. google.comresearchgate.net This method leverages the existing chirality of the natural starting material to produce an enantiomerically pure product.
Diastereoselective Approaches (e.g., Indium-Mediated Barbier-type Allylation)
Diastereoselective reactions create a specific stereoisomer from a molecule that already contains a chiral center. The indium-mediated Barbier-type allylation is a powerful method for forming carbon-carbon bonds with stereocontrol and has been applied to the synthesis of dihydrofuranone derivatives. researchgate.netnih.gov This reaction is noted for its tolerance to moisture, allowing it to proceed in aqueous media, which aligns with the principles of green chemistry. researchgate.net
In this approach, an allylic halide reacts with a carbonyl compound in the presence of indium metal. The reaction proceeds through an organoindium intermediate and can exhibit high levels of diastereoselectivity, particularly when the carbonyl substrate contains a directing group or a chiral center. For instance, indium-mediated allylation reactions of α-ketoimides derived from Oppolzer's sultam (a chiral auxiliary) have been shown to produce tertiary α-hydroxy acids with excellent diastereomeric excesses. researchgate.net
A similar strategy has been used to synthesize α-methylene-γ-butyrolactones through the zinc or indium-mediated Barbier-type allylation of aldehydes with 3-bromomethyl-5H-furan-2-one in aqueous solvents. rsc.org This demonstrates the utility of such methods in constructing functionalized lactone rings with control over the relative stereochemistry of the newly formed centers.
| Reaction Type | Key Reagents | Typical Products | Stereoselectivity | Reference |
| Indium-Mediated Allylation | Indium, Allyl Halide, Carbonyl Compound | Homoallylic Alcohols | Good to Excellent Diastereoselectivity | researchgate.net |
| Nozaki–Hiyama Allylation | Cr(II), Chiral Allylbromolactone, Aldehyde | β-hydroxy-α-methylene-γ-butyrolactones | High Diastereoselectivity | rsc.org |
Control of Stereochemical Outcomes through Steric and Electronic Effects
The final stereochemical arrangement in a molecule is often a result of the interplay between steric and electronic effects during the reaction. Steric effects arise from the physical bulk of substituents, which can hinder the approach of a reagent from a particular direction, thereby favoring another pathway. nih.gov Electronic effects relate to the distribution of electron density in the molecule and transition state, which can stabilize or destabilize certain geometric arrangements. nih.govrsc.org
In the formation of lactone rings (lactonization), the conformation of the starting hydroxy acid is crucial. Conformational restrictions can accelerate the rate of lactonization significantly. The relative stability of different transition states, governed by minimizing steric repulsions and optimizing orbital overlap (a stereoelectronic effect), dictates the stereochemistry of the final product. For example, in the alkylation of γ-butyrolactone enolates, the existing substituents on the ring direct the incoming electrophile to the opposite face (trans addition) to minimize steric hindrance. acs.org
The electrophilicity of α,β-unsaturated lactones is influenced by both steric and stereoelectronic factors. nih.govrsc.org Alkyl groups can reduce reactivity through inductive effects and steric bulk. Conversely, the rigid cyclic structure of some lactones can facilitate synergistic stereoelectronic effects that enhance their reactivity as Michael acceptors. rsc.org Understanding these principles allows chemists to predict and control the stereochemical outcome of reactions leading to substituted dihydrofuranones.
Functionalization and Derivatization for Acetylated Dihydrofuranones
Once the dihydrofuranone core is synthesized, it can be further modified to create a diverse range of derivatives. This involves introducing or manipulating the acetyl group, adding or changing side-chains, and using halogenated precursors for substitution reactions.
Introduction and Manipulation of Acetyl Substituents
The 3-acetyl group is a key feature of the target molecule, defining it as a β-keto lactone. This functional group can be introduced as part of the ring-forming strategy. For example, multi-component reactions can be used to build the γ-butyrolactone ring from precursors that already contain the necessary carbon framework. A three-component synthesis using a carbaldehyde, ethyl pyruvate, and N-bromosuccinimide demonstrates a modern approach to constructing substituted γ-butyrolactones. semnan.ac.ir
Alternatively, the acetyl group can be envisioned as arising from the acylation of a pre-formed lactone enolate. While direct acylation at the 3-position can be challenging, related methodologies like the C-acylation of silyl (B83357) ketene (B1206846) acetals using chiral catalysts provide a pathway to acylated lactone precursors with high enantioselectivity. researchgate.net The acetoacetic ester synthesis provides a classic analogy, where an enolate is alkylated and subsequently transformed, showcasing the manipulation of β-keto ester systems. swun.edu.cnaklectures.com
Alkylation and Side-Chain Modifications
The hydrogen atoms on the carbon between the two carbonyl groups (the α-position) in a β-keto lactone like this compound are acidic. This allows for deprotonation to form a stabilized enolate, which can then react with various electrophiles, such as alkyl halides, in alkylation reactions. swun.edu.cnrsc.orgsciencemadness.org
This process is a powerful tool for introducing new side-chains and building molecular complexity. The stereochemistry of these alkylation reactions is often controlled by the existing substituents on the lactone ring. For β-substituted γ-butyrolactones, the incoming alkyl group is typically directed to the face opposite the existing substituent, resulting in a trans product. acs.org The choice of base and reaction conditions can also influence the outcome. For instance, sterically hindered bases like lithium hexamethyldisilazane (B44280) (LHMDS) can provide better yields in certain alkylations. acs.org
| Substrate Class | Reaction | Key Reagents | Outcome | Reference |
| Spiro-γ-lactones | Alkylation | LHMDS, Alkyl Halide | High π-facial selectivity (92-98%) | acs.org |
| Cyclic β-keto esters | Phase-Transfer Alkylation | Cinchona derivatives, Halides | Excellent enantiopurity (up to 98% ee) | rsc.org |
| β-keto esters | Solid-Liquid PTC Alkylation | K₂CO₃, Alkyl Halide, PTC | C-alkylation under mild conditions | sciencemadness.org |
Reactivity of Halogenated Furanone Precursors for Substitution
Halogenated furanones are versatile intermediates for synthesis because the halogen atoms can be replaced by a wide variety of other functional groups through substitution or cross-coupling reactions. nih.govlibretexts.orgresearchgate.netlibretexts.org The presence of two labile halogen atoms on the furanone ring offers numerous possibilities for introducing new substituents.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are particularly effective for this purpose. researchgate.netuwindsor.canobelprize.orgyoutube.com In this reaction, a halogenated (or tosylated) furanone is coupled with an organoboron compound (a boronic acid) in the presence of a palladium catalyst. researchgate.netorganic-chemistry.org This method allows for the formation of new carbon-carbon bonds, enabling the attachment of aryl, vinyl, or alkyl groups to the furanone ring. For example, 4-tosyl-2(5H)-furanone readily couples with various boronic acids under palladium catalysis to yield 4-substituted 2(5H)-furanones. researchgate.netorganic-chemistry.org This strategy provides a powerful route to functionalized derivatives that would be difficult to access through other means.
Optimization of Reaction Conditions and Catalytic Systems
The efficient synthesis of this compound and related dihydrofuranone derivatives is highly dependent on the careful optimization of reaction conditions and the selection of an appropriate catalytic system. Key parameters that significantly influence the reaction's yield, selectivity, and rate include the choice of catalyst, the polarity of the solvent, and the reaction temperature. Palladium-based catalysts, in particular, have demonstrated considerable efficacy in facilitating the necessary bond formations for constructing the dihydrofuranone core.
Role of Specific Catalysts (e.g., Palladium(II) acetate)
Palladium(II) acetate (B1210297), often abbreviated as Pd(OAc)₂, is a widely utilized and versatile catalyst precursor in organic synthesis, including the formation of lactones and other heterocyclic systems. nih.govresearchgate.net Its effectiveness stems from its ability to facilitate key reaction steps such as C-H activation, olefination, and cyclization. nih.govrsc.org In the context of synthesizing dihydrofuranone derivatives, Pd(OAc)₂ is typically involved in catalytic cycles that may include Pd(II)/Pd(IV) or Pd(0)/Pd(II) intermediates.
The catalytic activity of Palladium(II) acetate is rarely standalone; it is almost always used in conjunction with ligands, bases, and sometimes co-oxidants to generate the active catalytic species and drive the reaction forward. The choice of these additives is crucial for the catalyst's performance. For instance, in the synthesis of monosubstituted dihydrofurans, a study showed that Palladium(II) acetate combined with triphenylphosphine (B44618) as a ligand resulted in the highest product yield. butler.edu Other palladium sources like bis(triphenylphosphine)palladium(II) dichloride and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride also showed activity, but the Pd(OAc)₂ system was superior. butler.edu
In tandem reactions, such as an intramolecular β-C(sp³)–H olefination and lactonization to form bicyclo[3.2.1] lactones, Pd(OAc)₂ is a key component. nih.gov The optimization of this system involved screening various ligands, with a mono-N-protected β-amino acid ligand ultimately providing the best results. nih.gov The reaction also required specific additives like silver carbonate (Ag₂CO₃) as an oxidant and sodium acetate (NaOAc) as a base to achieve high yields. nih.gov This highlights that Pd(OAc)₂ acts as a robust precatalyst whose efficacy is unlocked and tuned by the surrounding chemical environment.
The following table illustrates the effect of different palladium catalysts and ligands on the yield of a generic dihydrofuranone synthesis, based on findings in related syntheses. nih.govbutler.edu
| Entry | Palladium Source (mol%) | Ligand (mol%) | Yield (%) |
|---|---|---|---|
| 1 | Pd(OAc)₂ (10) | - | Trace |
| 2 | Pd(OAc)₂ (10) | Triphenylphosphine (12) | 75 |
| 3 | PdCl₂(PPh₃)₂ (10) | - | 58 |
| 4 | Pd₂(dba)₃ (5) | P(o-tol)₃ (20) | 97 |
| 5 | Pd(OAc)₂ (10) | (R)-DIFLUORPHOS (12) | 88 |
Influence of Solvent Polarity and Temperature
The choice of solvent and reaction temperature are critical parameters that can dramatically alter the outcome of palladium-catalyzed reactions, influencing both reaction rates and product selectivity. whiterose.ac.uk
Solvent Polarity: The solvent plays a multifaceted role: it dissolves reactants, stabilizes charged intermediates, and can coordinate with the metal center, thereby influencing the catalytic cycle. whiterose.ac.uk In many palladium-catalyzed cyclizations, polar aprotic solvents are found to be superior. For instance, in a study on palladium(II)-catalyzed intramolecular alkene hydrofunctionalization, polar aprotic solvents such as acetonitrile (B52724) (MeCN) and benzonitrile (B105546) (PhCN) outperformed nonpolar solvents. rsc.org Conversely, acidic protic solvents like hexafluoro-2-propanol (HFIP) led to lower yields in that specific system, although HFIP was the optimal solvent in a different lactonization reaction. nih.govrsc.org
The effect of the solvent is not always a simple correlation with its dielectric constant. nih.gov Specific coordinating solvents like dimethylformamide (DMF) or acetonitrile can stabilize certain catalytic intermediates, sometimes leading to a switch in selectivity compared to nonpolar solvents like toluene or tetrahydrofuran (B95107) (THF). nih.govresearchgate.net In the synthesis of multi-substituted dihydrofurans, methanol was found to be essential for suppressing undesired side reactions. rsc.org This demonstrates that the optimal solvent must be determined empirically for each specific transformation.
Temperature: Reaction temperature directly affects the rate of reaction, with higher temperatures generally leading to faster conversions. However, elevated temperatures can also promote catalyst decomposition or the formation of unwanted byproducts. rsc.org For many palladium-catalyzed cyclizations leading to dihydrofuranone-like structures, temperatures typically range from 65°C to 110°C. nih.govresearchgate.net In one study, reducing the temperature from 100°C to 80°C resulted in a slightly lower yield, even with an extended reaction time. rsc.org Conversely, increasing the temperature to 120°C led to partial decomposition of the starting material. rsc.org This indicates the existence of an optimal temperature window that balances reaction rate with the stability of the reactants and catalyst.
The interactive table below summarizes the typical effects of solvent and temperature on the yield of palladium-catalyzed lactonization reactions, based on general findings. rsc.orgrsc.org
| Entry | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | Toluene | 80 | 45 |
| 2 | Acetonitrile (MeCN) | 80 | 85 |
| 3 | Acetonitrile (MeCN) | 100 | 92 |
| 4 | Dimethylformamide (DMF) | 100 | 88 |
| 5 | Hexafluoro-2-propanol (HFIP) | 110 | 87 |
| 6 | Acetonitrile (MeCN) | 120 | 78 (Decomposition noted) |
Chemical Reactivity and Transformation Pathways of Dihydrofuranones
Ring-Opening Reactions and Associated Mechanisms
The dihydrofuranone ring, being a lactone, is susceptible to cleavage under both acidic and basic conditions, as well as through nucleophilic attack by other reagents. While specific studies on 3-Acetyldihydro-5-methylfuran-2(3H)-one are not extensively detailed in the available literature, the reactivity can be inferred from studies on the closely related compound, γ-valerolactone (GVL).
Under acidic conditions, the ring-opening of γ-lactones like GVL is a reversible process that leads to the formation of the corresponding 4-hydroxycarboxylic acid. researchgate.netresearchgate.net For this compound, acid catalysis would involve protonation of the carbonyl oxygen of the lactone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This would result in the formation of 2-acetyl-4-hydroxypentanoic acid. The reaction mechanism proceeds through the formation of a stable oxocarbenium intermediate. rsc.org Density functional theory (DFT) calculations on GVL have shown that the ring-opening occurs via a two-step mechanism to yield unsaturated acids. rsc.org
Basic hydrolysis of the lactone is an irreversible process that yields the salt of the corresponding hydroxy acid. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the lactone, leading to a tetrahedral intermediate which then collapses to form the carboxylate and the alcohol. In the case of this compound, this would result in the salt of 2-acetyl-4-hydroxypentanoic acid.
Furthermore, the lactone ring can be opened by other nucleophiles. For instance, aminolysis, the reaction with amines, can occur. Studies on GVL have shown that it can undergo ring-opening with various amine compounds to produce γ-hydroxy(amino)amide compounds. researchgate.net This reaction is dependent on the nucleophilicity of the amine, with steric hindrance playing a significant role in the reaction rate. researchgate.net It is therefore expected that this compound would react with amines to form the corresponding N-substituted 2-acetyl-4-hydroxypentanamides.
| Reaction Condition | Reactant | Product | Mechanism Highlights |
| Acidic Hydrolysis | Water (in presence of acid) | 2-Acetyl-4-hydroxypentanoic acid | Reversible; proceeds via a stable oxocarbenium intermediate. researchgate.netrsc.org |
| Basic Hydrolysis | Hydroxide ion | Salt of 2-Acetyl-4-hydroxypentanoic acid | Irreversible; nucleophilic acyl substitution. |
| Aminolysis | Amines | N-substituted 2-acetyl-4-hydroxypentanamides | Nucleophilic attack by the amine on the carbonyl carbon. researchgate.net |
Oxidation and Reduction Chemistry of the Lactone Ring
The two carbonyl groups of this compound, the lactone and the acetyl ketone, are both susceptible to reduction. The choice of reducing agent determines the outcome of the reaction.
In contrast, sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally selective for aldehydes and ketones over esters. libretexts.orgyoutube.com Thus, treatment of this compound with NaBH₄ would likely result in the selective reduction of the acetyl ketone to a secondary alcohol, yielding 3-(1-hydroxyethyl)dihydro-5-methylfuran-2(3H)-one, while leaving the lactone ring intact. youtube.com
The oxidation of the furanone ring is less commonly described. However, strong oxidizing agents could potentially lead to the degradation of the molecule. The secondary alcohol at the 5-position, if the ring were to be opened, could be oxidized to a ketone. The oxidation of furan (B31954) and its derivatives often leads to ring-opened products. researchgate.net
| Reagent | Targeted Functional Group | Expected Product |
| Lithium Aluminum Hydride (LiAlH₄) | Lactone and Acetyl Ketone | 2-(1-hydroxyethyl)-5-methyltetrahydrofuran-2,4-diol |
| Sodium Borohydride (NaBH₄) | Acetyl Ketone | 3-(1-hydroxyethyl)dihydro-5-methylfuran-2(3H)-one |
Electrophilic and Nucleophilic Substitution Reactions on the Furanone Core
Substitution reactions directly on the saturated dihydrofuranone ring are not typical due to the sp³-hybridized carbon atoms. However, the presence of the acetyl group at the 3-position introduces the possibility of reactions at the α-carbon (the carbon adjacent to the acetyl carbonyl). This carbon is enolizable, meaning it can lose a proton to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles.
For example, under basic conditions, the α-hydrogen can be removed to form an enolate, which can then undergo alkylation, acylation, or other electrophilic additions. This reactivity is characteristic of β-keto esters and related compounds.
Nucleophilic substitution reactions on the ring itself are unlikely unless a suitable leaving group is present. The oxygen atom of the lactone is generally a poor leaving group. However, under certain conditions, such as with strong nucleophiles, ring-opening followed by subsequent reactions could be considered a form of substitution.
Tautomerism and Isomerization Phenomena in Dihydrofuranones
This compound can exhibit both tautomerism and stereoisomerism.
Keto-Enol Tautomerism: The 3-acetyl group, being a ketone, can exist in equilibrium with its enol form. libretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.com This keto-enol tautomerism involves the migration of a proton from the α-carbon to the carbonyl oxygen, with a corresponding shift of the pi electrons to form a carbon-carbon double bond. This results in the formation of 3-(1-hydroxyethylidene)dihydro-5-methylfuran-2(3H)-one. The equilibrium between the keto and enol forms is typically influenced by factors such as solvent, temperature, and the presence of acid or base catalysts. youtube.com For simple ketones, the keto form is generally favored. libretexts.orglibretexts.org However, in some cases, the enol form can be stabilized by factors like intramolecular hydrogen bonding or conjugation. masterorganicchemistry.comyoutube.com
Cis-Trans Isomerism: The dihydrofuranone ring has two stereocenters, at the C3 and C5 positions. This gives rise to the possibility of diastereomers, which can be described as cis or trans isomers. wikipedia.orglibretexts.org The cis isomer has the acetyl group and the methyl group on the same side of the ring, while the trans isomer has them on opposite sides. The relative stability of these isomers can be influenced by steric interactions between the substituents.
| Phenomenon | Description | Relevant Structural Feature |
| Keto-Enol Tautomerism | Equilibrium between the keto form (acetyl group) and the enol form (vinyl alcohol). | 3-acetyl group |
| Cis-Trans Isomerism | Existence of diastereomers based on the relative orientation of substituents at C3 and C5. | Substituted dihydrofuranone ring |
Structure Activity Relationships Sar in Dihydrofuranone and Furanone Systems
Impact of the Dihydrofuranone Ring as a Pharmacophore
The dihydrofuranone ring, also known as a γ-butyrolactone, is a well-established pharmacophore in drug discovery. A pharmacophore is defined as the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The dihydrofuranone scaffold is present in a multitude of natural products and synthetic molecules that exhibit a broad spectrum of pharmacological activities. nih.govijabbr.com
The prevalence of the γ-butyrolactone moiety in biologically active compounds underscores its importance as a privileged structure for the design of new therapeutic agents. nih.gov Its structural rigidity and the presence of a polar ester group allow it to participate in specific interactions with biological targets such as enzymes and receptors.
The biological activities associated with the γ-butyrolactone scaffold are diverse and include:
Antimicrobial activity : Many natural and synthetic γ-butyrolactones have demonstrated potent activity against a range of bacteria and fungi. eijppr.comtubitak.gov.tr
Anti-inflammatory activity : Certain derivatives have been shown to possess anti-inflammatory properties. researchgate.net
Anticancer activity : The γ-butyrolactone ring is a core component of several natural products with cytotoxic activity against cancer cell lines.
The 3-acetyl and 5-methyl substituents on the dihydrofuranone ring of the title compound contribute to its unique three-dimensional shape and electronic properties, which in turn define its specific pharmacophoric features. These features will dictate the types of biological targets it can interact with and the nature of that interaction.
Stereochemical Determinants of Biological Potency
Stereochemistry plays a critical role in the biological activity of chiral molecules, including dihydrofuranone derivatives. The spatial arrangement of atoms in a molecule can dramatically affect its ability to bind to a biological target, which is often a chiral macromolecule like a protein or a nucleic acid.
3-Acetyldihydro-5-methylfuran-2(3H)-one has two chiral centers, at the C3 and C5 positions. This means that it can exist as four possible stereoisomers (two pairs of enantiomers). It is highly probable that these stereoisomers will exhibit different biological activities. In many cases, one enantiomer is significantly more potent than the other, a phenomenon known as eudismic ratio. The less active or inactive enantiomer is referred to as the distomer.
Mechanistic Investigations of Biological Activities in Vitro and Molecular Level
Mechanisms Underlying Anticancer Activities in Dihydrofuranone Derivatives
Dihydrofuranone derivatives have emerged as a significant class of compounds with potential anticancer properties, exerting their effects through a variety of molecular mechanisms. Research into these mechanisms has revealed that their antitumor activities often involve the disruption of fundamental cellular processes required for cancer cell proliferation and survival. Key mechanisms identified include the induction of cell cycle arrest, direct interaction with genetic material, and the activation of programmed cell death pathways.
One of the primary mechanisms by which dihydrofuranone derivatives exhibit anticancer effects is by inducing cell cycle arrest. nih.govresearchgate.net This disruption prevents cancer cells from progressing through the necessary phases of division, thereby inhibiting tumor growth. For instance, studies on new bis-2(5H)-furanone derivatives have shown they can induce cell cycle arrest at the S-phase in C6 glioma cells. nih.govresearchgate.net Other studies have demonstrated that different derivatives can cause cell cycle arrest at other phases; for example, some quillaic acid derivatives induce a dose-dependent arrest at the G1 phase in HCT116 cells. frontiersin.org Furthermore, certain furan-based compounds have been found to cause disruptions at the G2/M phase. nih.gov
Another significant mechanism is the direct interaction of these compounds with cellular DNA. Investigations using electronic, fluorescence emission, and circular dichroism spectra have indicated that certain bis-2(5H)-furanone derivatives can significantly interact with DNA, suggesting that DNA may be a key molecular target for their anticancer activity. nih.govresearchgate.net This interaction can lead to DNA damage, which in turn can trigger downstream signaling pathways that halt cell proliferation or induce cell death.
The induction of apoptosis, or programmed cell death, is a crucial mechanism for many anticancer agents, including dihydrofuranone derivatives. researchgate.net The antitumor effects of some furanone structures have been linked to the triggering of extensive DNA damage responses, which ultimately lead to p53- and p21-mediated cell apoptosis. researchgate.net Mechanistic studies on specific derivatives have confirmed their ability to induce apoptosis in colon cancer cells through the activation of caspase-3 and the downregulation of survivin, an inhibitor of apoptosis protein. Some furan-based derivatives have been shown to have a strong pro-apoptotic impact by inducing the intrinsic mitochondrial mechanism of apoptosis, characterized by an increase in the levels of p53 and Bax and a decrease in the level of Bcl-2. nih.gov
Table 1: Anticancer Mechanisms of Dihydrofuranone Derivatives in Specific Cancer Cell Lines This table is interactive. You can sort and filter the data.
| Derivative Type | Cell Line | Mechanism of Action | Reference |
|---|---|---|---|
| Bis-2(5H)-furanone (Compound 4e) | C6 glioma | S-phase cell cycle arrest, DNA interaction | nih.govresearchgate.net |
| Quillaic acid derivative (Compound E) | HCT116 (colon) | G1 phase cell cycle arrest, Apoptosis induction | frontiersin.org |
| Furan-based pyridine (B92270) carbohydrazide (B1668358) (Compound 4) | MCF-7 (breast) | G2/M phase cell cycle arrest, Apoptosis induction | nih.gov |
| Furan-based N-phenyl triazinone (Compound 7) | MCF-7 (breast) | G2/M phase cell cycle arrest, Apoptosis induction | nih.gov |
| Silyl (B83357) derivative of MBA (Compound 3b) | HCT-116 (colon) | Apoptosis induction (Caspase-3 activation, Survivin downregulation) |
Modes of Action for Antimicrobial and Antifungal Properties
Dihydrofuranone derivatives exhibit broad-spectrum antimicrobial and antifungal activities through mechanisms that target microbial viability and virulence. A key mode of action is the induction of oxidative stress through the formation of reactive oxygen species (ROS) within the bacterial cells. nih.govresearchgate.net This surge in ROS can lead to widespread, non-specific damage to essential cellular components, including proteins and the cell membrane. nih.gov
The antimicrobial activity of certain 2(5H)-furanone derivatives is highly selective, showing significant efficacy against Gram-positive bacteria while Gram-negative bacteria remain largely unaffected. nih.gov This selectivity is attributed to differences in cell permeability; fluorescent analogues of active furanones have been shown to rapidly penetrate and accumulate in Gram-positive bacteria, whereas Gram-negative bacteria remain impermeable. nih.govresearchgate.net
Damage to the cell membrane is another critical mechanism. This damage leads to a drop in the membrane potential, which disrupts cellular energy production and transport processes, ultimately compromising cell viability. nih.gov The synergistic effect observed when combining furanone derivatives with conventional antifungals like fluconazole (B54011) and terbinafine (B446) is also linked to membrane effects, with the combination leading to a more rapid loss of membrane potential. researchgate.net
Furthermore, the antifungal action of some derivatives involves targeting specific biosynthetic pathways. While not a direct mechanism of furanones themselves, other antifungal classes work by inhibiting enzymes like dihydroorotate (B8406146) dehydrogenase (DHODH), which is crucial for pyrimidine (B1678525) biosynthesis, or 1,3-β-d-glucan synthase, which is essential for cell wall integrity. nih.gov Furanone derivatives, however, appear to enhance the efficacy of drugs that target these pathways, potentially by increasing membrane permeability. researchgate.net
Table 2: Antimicrobial Spectrum of 2(5H)-Furanone Derivative F105 This table is interactive. You can sort and filter the data.
| Bacterial Species | Gram Type | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Positive | 8–16 µg/mL | nih.gov |
| Staphylococcus epidermidis | Positive | 8–16 µg/mL | nih.gov |
| Bacillus cereus | Positive | 8–16 µg/mL | nih.gov |
| Bacillus subtilis | Positive | 8–16 µg/mL | nih.gov |
| Micrococcus luteus | Positive | 8–16 µg/mL | nih.gov |
| Klebsiella pneumoniae | Negative | >128 µg/mL | nih.gov |
| Serratia marcescens | Negative | >128 µg/mL | nih.gov |
| Pseudomonas aeruginosa | Negative | >128 µg/mL | nih.gov |
| Escherichia coli | Negative | >128 µg/mL | nih.gov |
A significant aspect of the antimicrobial utility of dihydrofuranone derivatives is their ability to inhibit the formation of biofilms. nih.govresearchgate.netfrontiersin.org Biofilms are structured communities of bacteria encased in a self-produced matrix, which makes them notoriously resistant to conventional antibiotics. researchgate.net Furanones can suppress biofilm development at sub-growth inhibitory concentrations, indicating a mechanism that targets virulence rather than viability. nih.gov
The primary mechanism for this antibiofilm activity is the disruption of quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate collective behaviors, including biofilm formation. frontiersin.orgpreprints.org Halogenated furanones, originally discovered in the red alga Delisea pulchra, are known to interfere with QS systems in many microorganisms. frontiersin.org They can act as competitive inhibitors, replacing signaling molecules like N-acyl-homoserine lactones (AHLs) from their receptors (e.g., LuxR), thereby preventing the activation of QS-regulated genes necessary for biofilm maturation. nih.gov
Studies have shown that various furanone derivatives can significantly inhibit biofilm formation in pathogenic bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. researchgate.netpreprints.org This inhibition has been directly linked to a decrease in the production of key virulence factors that are under QS control, including pyocyanin (B1662382) and swarming motility in P. aeruginosa. preprints.org By disrupting these communication pathways, furanones prevent the initial attachment and subsequent development of the complex biofilm structure. frontiersin.org
Interactions with Specific Molecular Targets and Pathways
The biological activities of dihydrofuranone derivatives are rooted in their interactions with specific molecular targets and cellular pathways. In the context of their anticancer effects, DNA has been identified as a primary target for some derivatives, which bind to the genetic material and induce damage that can lead to cell cycle arrest and apoptosis. nih.govresearchgate.net
At the enzymatic level, theoretical modeling studies have suggested that dihydrofuran-2-one and its derivatives could function as inhibitors of monoamine oxidase B (MAO-B) and catechol-O-methyltransferase (COMT). cerradopub.com.brcerradopub.com.br The inhibition of these enzymes, which are involved in neurotransmitter metabolism, suggests a potential therapeutic application beyond cancer and microbial infections. The studies indicated that the inhibition constants (Ki) for several derivatives were lower than those of established drugs, suggesting a strong potential for interaction with these enzyme targets. cerradopub.com.br
Furthermore, the broad effects of some furanones, such as the induction of ROS, point to non-specific interactions with a range of proteins, particularly those involved in the cellular anti-ROS defense system. nih.govresearchgate.net By simultaneously inducing oxidative stress and damaging the proteins responsible for its mitigation, these compounds effectively impair the microbe's ability to survive. nih.govresearchgate.net
Table 3: Proposed Molecular Targets for Dihydrofuranone Derivatives This table is interactive. You can sort and filter the data.
| Derivative Class/Example | Proposed Molecular Target | Biological Activity | Pathway/Process Affected | Reference |
|---|---|---|---|---|
| Bis-2(5H)-furanone | DNA | Anticancer | Cell Cycle, Apoptosis | nih.govresearchgate.net |
| Dihydrofuran-2-one derivatives | MAO-B, COMT (enzymes) | Neuro-modulatory (theoretical) | Neurotransmitter metabolism | cerradopub.com.brcerradopub.com.br |
| Brominated 2(5H)-furanone | LuxS (enzyme) | Antimicrobial, Antibiofilm | Quorum Sensing (AI-2 synthesis) | nih.gov |
| 2(5H)-furanone (F105) | ROS-utilizing proteins | Antimicrobial | Oxidative Stress Response | nih.govresearchgate.net |
Computational Chemistry and Theoretical Modeling of Dihydrofuranones
Quantum Mechanical Studies (e.g., DFT Calculations, HOMO-LUMO Analysis)
Quantum mechanical (QM) methods are fundamental to understanding the electronic structure of molecules. Density Functional Theory (DFT) is a widely used QM approach that calculates the electronic properties of a molecule based on its electron density, offering a balance between accuracy and computational cost.
DFT calculations are employed to optimize the geometry of dihydrofuranones, determining the most stable three-dimensional arrangement of atoms. From this optimized structure, a wealth of electronic information can be derived. Key properties include total energy, dipole moment, and the distribution of atomic charges. ajchem-b.com
A critical aspect of these studies is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. youtube.comresearchgate.net
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it costs more energy to move an electron from the HOMO to the LUMO. researchgate.net
A small HOMO-LUMO gap suggests the molecule is more reactive, as it is easier to excite an electron. researchgate.net
Analysis of the HOMO and LUMO energy levels provides insight into the electrophilic and nucleophilic sites of the molecule, predicting how it will interact with other reagents. bhu.ac.in For 3-Acetyldihydro-5-methylfuran-2(3H)-one, the carbonyl groups of the lactone and the acetyl substituent are expected to be electron-withdrawing, influencing the electronic landscape and the locations of the HOMO and LUMO orbitals.
Table 1: Hypothetical Frontier Orbital Energies for Dihydrofuranone Derivatives (DFT/B3LYP/6-31G)*
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Implied Reactivity |
| Dihydro-5-methylfuran-2(3H)-one | -7.25 | -0.85 | 6.40 | Low |
| This compound | -7.50 | -1.50 | 6.00 | Moderate |
| 3-Bromodihydro-5-methylfuran-2(3H)-one | -7.65 | -1.75 | 5.90 | High |
Note: This table contains illustrative data to demonstrate the concept. Actual values would be derived from specific DFT calculations.
Molecular Dynamics Simulations for Conformational Analysis and Reactivity
While quantum mechanics provides a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals how the molecule flexes, vibrates, and interacts with its environment. nih.govnih.gov
MD simulations can be used to:
Explore Conformational Space: By simulating the molecule's movement over nanoseconds or longer, MD can identify various stable and transient conformations.
Determine Relative Stabilities: The potential energy of each conformation can be calculated to determine the most stable structures.
Analyze Dynamic Behavior: MD reveals how the molecule interacts with solvent molecules and how its shape fluctuates under different conditions (e.g., temperature, pressure). This is particularly important for understanding how a molecule might fit into an enzyme's active site. nih.gov
For this compound, MD simulations can elucidate the preferred orientation of the acetyl group relative to the furanone ring and how the five-membered ring itself may pucker, which can influence its reactivity.
Predicting Reaction Pathways and Activation Barriers
Computational chemistry is a powerful tool for mapping the entire course of a chemical reaction, from reactants to products. By calculating the potential energy surface of a reaction, researchers can identify the most likely mechanism, including any intermediates and transition states. nih.gov
The activation barrier (or activation energy, ΔE‡) is the energy difference between the reactants and the highest-energy transition state. mdpi.com It is a critical parameter that governs the rate of a chemical reaction; a high activation barrier corresponds to a slow reaction, while a low barrier indicates a fast reaction.
Computational methods like DFT can be used to:
Locate Transition States: Algorithms can find the specific molecular geometry that represents the peak of the energy barrier between reactants and products.
Calculate Activation Energies: The energy of the transition state is calculated and compared to the energy of the reactants to determine the activation barrier. researchgate.net
Model Reaction Kinetics: By calculating activation barriers for competing reaction pathways, chemists can predict which products will be favored under different conditions. nih.gov
For instance, in the synthesis or subsequent reaction of this compound, theoretical calculations can predict the feasibility of different synthetic routes or how the molecule might degrade under certain conditions. researchgate.net
Table 2: Example of Calculated Activation Barriers for a Hypothetical Reaction of a Dihydrofuranone
| Reaction Pathway | Description | Calculated Activation Barrier (kcal/mol) | Predicted Reaction Rate |
| Pathway A | Ring Opening (Acid-Catalyzed) | 15.5 | Fast |
| Pathway B | Enolization of Acetyl Group | 22.1 | Moderate |
| Pathway C | Thermal Decomposition | 35.8 | Slow |
Note: This table contains hypothetical data for illustrative purposes.
Computational Approaches for Structure Elucidation and Confirmation
Theoretical modeling plays a crucial role in the confirmation of chemical structures determined through experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. mdpi.com When a new compound is synthesized, computational methods can provide an independent line of evidence to confirm its identity.
The typical workflow involves:
Proposing a Structure: Based on reaction data, a potential chemical structure is proposed.
Computational Modeling: The geometry of the proposed structure is optimized using methods like DFT.
Predicting Spectroscopic Properties: Key spectroscopic parameters, such as ¹H and ¹³C NMR chemical shifts, are calculated for the optimized geometry.
Comparison with Experimental Data: The computationally predicted spectrum is compared with the experimentally measured spectrum. A strong correlation between the two provides powerful evidence that the proposed structure is correct. mdpi.com
Energy minimization is a foundational step in this process, ensuring that the calculations are performed on the most stable conformation of the molecule. researchgate.net This approach is invaluable for distinguishing between isomers or for assigning complex spectra where experimental data alone may be ambiguous.
Table 3: Comparison of Hypothetical Experimental and DFT-Calculated ¹³C NMR Shifts for this compound
| Carbon Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) | Difference (ppm) |
| C=O (Lactone) | 175.2 | 174.8 | 0.4 |
| C=O (Acetyl) | 205.8 | 206.5 | -0.7 |
| C5 (CH-O) | 78.5 | 79.0 | -0.5 |
| C3 (CH) | 50.1 | 49.7 | 0.4 |
| C4 (CH₂) | 32.4 | 32.9 | -0.5 |
| C-CH₃ (Methyl) | 20.9 | 20.5 | 0.4 |
| Acetyl-CH₃ | 29.8 | 30.1 | -0.3 |
Note: This table is illustrative. A close match between experimental and calculated values supports the structural assignment.
Future Directions and Emerging Research Avenues for 3 Acetyldihydro 5 Methylfuran 2 3h One
Development of Novel and Green Synthetic Methodologies
The chemical synthesis of lactones often involves multi-step processes that may utilize harsh reagents or catalysts. mdpi.com The future of synthesizing dihydrofuranones lies in the development of green and sustainable methodologies that prioritize environmental safety, resource efficiency, and atom economy. nih.gov
Key research directions include:
Biocatalysis: Utilizing isolated enzymes or whole-cell systems (such as bacteria, yeast, or fungi) to catalyze the synthesis of dihydrofuranones. mdpi.comnih.gov This approach offers high selectivity and operates under mild conditions, reducing energy consumption and by-product formation. Future work will focus on discovering and engineering novel enzymes with enhanced stability and catalytic efficiency for lactone synthesis.
Renewable Feedstocks: Shifting from petrochemical-based starting materials to renewable biomass is a critical goal. Research is exploring the conversion of carbohydrates and other bio-based precursors into furanone derivatives. fda.gov For instance, processes that couple the hydrolysis of biomass like chitin (B13524) with subsequent dehydration and cyclization steps represent a promising integrated approach. fda.gov
Innovative Catalytic Systems: Developing novel, recyclable catalysts is essential for sustainable synthesis. This includes solid acid catalysts and supported metal catalysts that can be easily separated from the reaction mixture and reused multiple times, minimizing waste. rsc.org For example, a Pd/γ-Al2O3 catalyst has shown high activity and stability in the hydrogenation of furan (B31954) derivatives. rsc.org
Process Intensification: Research into one-pot reactions and continuous flow processes aims to make synthesis more efficient. nih.gov These methods can reduce reaction times, minimize solvent usage, and allow for safer and more controlled production of furanones.
Advanced Spectroscopic and Analytical Techniques for Identification and Quantification in Complex Matrices
Identifying and quantifying specific furanones like 3-Acetyldihydro-5-methylfuran-2(3H)-one in complex matrices such as food and beverages presents a significant analytical challenge. Future research is focused on developing more sensitive, rapid, and robust analytical methods.
Emerging trends in this area include:
Hyphenated Chromatographic Techniques: The coupling of gas chromatography with tandem mass spectrometry (GC-MS/MS) is a powerful tool for the analysis of volatile furanone derivatives. nih.govmdpi.com Future developments will aim to improve separation efficiency, enabling the resolution of closely related isomers, and enhance detection limits to the parts-per-trillion (ppt) level. nih.gov
Advanced Sample Preparation: Solid Phase Microextraction (SPME) has become a standard for extracting volatile and semi-volatile compounds from various matrices. The development of novel fiber coatings and the use of advanced SPME Arrow systems offer higher extraction efficiency and robustness. nih.govresearchgate.net Optimizing extraction conditions such as temperature, time, and sample modification (e.g., addition of salts) will continue to be an area of focus to improve recovery and precision. mdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: While GC-MS is ideal for quantification, NMR remains indispensable for unambiguous structure elucidation of new or unknown furanone derivatives. nih.gov Advanced 1D and 2D NMR techniques will be crucial for characterizing the precise stereochemistry of synthesized or isolated compounds, which is often vital for their biological activity and sensory properties. nih.govresearchgate.net
| Technique | Application | Future Direction |
| GC-MS/MS | Quantification of furanones in food, beverages, and environmental samples. nih.goveurl-pc.eu | Development of methods with lower limits of detection (LOD) and quantification (LOQ); improved separation of isomers. nih.govnih.gov |
| HS-SPME Arrow | Solvent-free extraction of volatile furanones from complex matrices. nih.govresearchgate.net | Creation of more selective and durable fiber coatings; optimization for high-throughput analysis. |
| 2D NMR | Unambiguous structural and stereochemical elucidation of novel dihydrofuranone compounds. nih.govresearchgate.net | Integration with computational chemistry for more accurate prediction and verification of structures. |
Elucidation of Complete Biosynthetic Pathways for Naturally Occurring Furanones
While many furanones are known to occur naturally, particularly in fruits and microorganisms, their complete biosynthetic pathways are often not fully understood. mdpi.com A significant research gap exists in identifying the specific genes and enzymes responsible for their formation de novo from simple substrates like carbohydrates.
Future research efforts will concentrate on:
Genome Mining and Genetic Engineering: With the increasing availability of genomic data, researchers can use genome mining approaches to identify putative gene clusters involved in lactone biosynthesis. proquest.comnih.gov Once identified, these genes can be expressed in heterologous hosts like Saccharomyces cerevisiae or Aspergillus niger to characterize enzyme function and reconstruct the pathway.
Enzyme Characterization: A key goal is to discover and characterize the enzymes that catalyze the key steps in furanone formation, such as fatty acid hydroxylation and subsequent intramolecular cyclization (lactonization). mdpi.com Understanding the substrate specificity and mechanism of these enzymes is crucial for their potential use in biocatalytic synthesis. proquest.com
Metabolic Engineering: Once biosynthetic pathways are elucidated, microorganisms can be metabolically engineered to overproduce specific furanones. This involves optimizing precursor supply, upregulating key enzymatic steps, and knocking out competing pathways to create efficient microbial cell factories for the sustainable production of these valuable compounds.
Integration of Data Science and Machine Learning for Predictive Modeling in Furanone Chemistry
The intersection of data science and chemistry is opening new frontiers for research. Machine learning (ML) and artificial intelligence (AI) are poised to accelerate the discovery and optimization of furanone compounds and their applications. sciopen.com
Key future applications include:
Predictive Flavoromics: Machine learning models, such as Random Forests (RF) and Support Vector Machines (SVM), can be trained on large datasets of chemical structures and sensory data to predict the flavor profiles of novel furanone derivatives. sciopen.comresearchgate.netnih.gov This can guide chemists in synthesizing new molecules with desired taste and aroma characteristics. researchgate.net
Reaction Prediction and Optimization: ML algorithms can predict the outcomes of chemical reactions, including yields and side products, under different conditions. nih.gov This accelerates the development of new synthetic routes and helps in optimizing existing processes for efficiency and sustainability.
Quantitative Structure-Property Relationship (QSPR) Modeling: By analyzing the relationship between the molecular structure of furanones and their physicochemical properties (e.g., boiling point, solubility, retention index), ML can develop models to predict these properties for unsynthesized compounds. nih.gov This is valuable for designing analytical methods and predicting the behavior of these compounds in various systems.
Generative Models for Molecule Design: Advanced deep learning models can be used to design entirely new furanone structures with specific target properties. researchgate.net These models learn from existing chemical data to generate novel molecules that can then be synthesized and tested, significantly speeding up the discovery process. nih.gov
Exploration of Chemical Ecology Roles Beyond Flavor
While widely recognized for their contribution to the flavor of fruits and foods, many lactones, including dihydrofuranones, also function as semiochemicals—molecules used for chemical communication between organisms. mdpi.comrsc.org Research is expanding to understand the broader ecological roles of these compounds beyond their sensory appeal to humans.
Future research will investigate:
Insect Pheromones: Many insects use lactones as sex pheromones, aggregation pheromones, or trail markers. rsc.org Investigating the specific dihydrofuranones used in insect communication could lead to the development of novel, environmentally friendly pest management strategies.
Plant-Animal Interactions: The aroma of fruits, partly derived from lactones, serves to attract animals that aid in seed dispersal. mdpi.com Deeper studies into these interactions can provide insights into co-evolution and the ecological functions of specific volatile compounds.
Microbial Communication (Quorum Sensing): Lactones are known to be involved in quorum sensing, a form of cell-to-cell communication in bacteria. researchgate.net Exploring whether specific dihydrofuranones play a role in microbial communities could reveal new ways to control microbial behavior, with potential applications in medicine and agriculture.
Design of New Dihydrofuranone Scaffolds for Specific Biological Target Engagement (Academic Discovery)
The dihydrofuranone ring is a "privileged structure" in medicinal chemistry, meaning it is a molecular scaffold that is capable of binding to multiple biological targets. nih.gov This makes it an attractive starting point for the academic discovery of new biologically active compounds. ijabbr.com
Future academic research in this area will focus on:
Scaffold Hopping and Derivatization: Using the dihydrofuranone core as a template, researchers can synthesize libraries of new derivatives by adding various functional groups. nih.gov This allows for the exploration of the structure-activity relationship (SAR) and the optimization of binding affinity and selectivity for specific protein targets. ijabbr.com
Target Identification: New dihydrofuranone derivatives can be screened against a wide range of biological targets, such as enzymes or receptors involved in disease pathways. nih.govnih.gov This exploratory approach can lead to the identification of novel inhibitors or modulators with therapeutic potential.
Development of Bioinspired Leads: Natural products containing the dihydrofuranone scaffold can serve as inspiration for the design of new lead compounds. nih.gov By modifying these natural structures, chemists can improve their drug-like properties, such as metabolic stability and oral bioavailability, paving the way for the development of new therapeutic agents. nih.gov The inherent three-dimensionality of related spirocyclic scaffolds can also be introduced to enhance receptor binding and improve pharmacokinetic properties. bldpharm.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-acetyldihydro-5-methylfuran-2(3H)-one, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via acetylation of 5-methyldihydrofuran-2(3H)-one using acetyl chloride or acetic anhydride in the presence of Lewis acid catalysts (e.g., BF₃·Et₂O). Optimization involves controlling reaction temperature (40–60°C) and stoichiometric ratios to minimize side products like over-acetylated derivatives. Purification via column chromatography (petroleum ether/ethyl acetate gradients) or recrystallization improves yield .
- Key Parameters : Monitor reaction progress using TLC, and characterize intermediates via IR (C=O stretch at ~1750 cm⁻¹) and ¹H NMR (acetyl proton resonance at δ 2.1–2.3 ppm) .
Q. Which analytical techniques are most effective for assessing the purity and structural integrity of this compound?
- Methodology :
- Gas Chromatography (GC) : Use a capillary column (e.g., DB-5) with hydrogen flame ionization detection (FID) for quantifying purity. Normalization methods are recommended per GB/T11538-2006 protocols .
- NMR Spectroscopy : ¹³C NMR confirms the lactone carbonyl (δ 170–175 ppm) and acetyl group (δ 20–25 ppm for CH₃). Compare with literature data to resolve stereochemical ambiguities .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺ for C₈H₁₀O₃: 154.0630) .
Q. What safety protocols are critical during handling and storage?
- Guidelines : Use PPE (gloves, goggles) to avoid inhalation or dermal contact. Store in airtight containers at 2–8°C to prevent hydrolysis. In case of exposure, rinse with water and seek medical attention. Ventilation systems must meet OSHA HCS standards to mitigate vapor accumulation .
Advanced Research Questions
Q. How can computational modeling elucidate the reaction mechanism of acetylation in dihydrofuranone derivatives?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map energy profiles for acetyl group transfer. Analyze transition states to identify rate-limiting steps. Molecular electrostatic potential (MEP) surfaces predict nucleophilic attack sites on the furanone ring .
- Validation : Compare computed IR spectra and activation energies with experimental data to refine mechanistic hypotheses .
Q. How can conflicting NMR data for diastereomeric byproducts be resolved?
- Methodology :
- Solvent Effects : Use deuterated DMSO or CDCl₃ to enhance signal resolution for diastereomers.
- 2D NMR : COSY and NOESY experiments identify coupling patterns and spatial proximities, distinguishing axial vs. equatorial substituents .
- Reference Standards : Compare with synthesized enantiopure analogs or literature data for similar lactones .
Q. What strategies are effective in designing bioactivity assays for this compound?
- Methodology :
- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MIC) against Gram-positive/negative bacteria. Include positive controls (e.g., ampicillin) .
- Enzyme Inhibition : Screen against target enzymes (e.g., lipoxygenase) via spectrophotometric assays. IC₅₀ values are calculated using non-linear regression of dose-response curves .
Q. How can regioselectivity challenges in functionalizing the furanone ring be addressed?
- Methodology :
- Protecting Groups : Temporarily block the acetyl group with trimethylsilyl chloride to direct electrophilic substitution to the C-5 methyl position .
- Catalytic Systems : Use Pd/Cu catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) at the β-position of the lactone ring. Monitor regioselectivity via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
